4-Chloro-n-(3-methoxyphenyl)-2-pyrimidinamine
Description
4-Chloro-n-(3-methoxyphenyl)-2-pyrimidinamine is a chemical compound characterized by its unique molecular structure, which includes a pyrimidinamine core with a 3-methoxyphenyl group and a chlorine atom at the 4-position
Properties
IUPAC Name |
4-chloro-N-(3-methoxyphenyl)pyrimidin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3O/c1-16-9-4-2-3-8(7-9)14-11-13-6-5-10(12)15-11/h2-7H,1H3,(H,13,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIXAAQULOAWTFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC2=NC=CC(=N2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-n-(3-methoxyphenyl)-2-pyrimidinamine typically involves multiple steps, starting with the reaction of 3-methoxyaniline with appropriate reagents to introduce the pyrimidinamine core. The chlorination step is usually achieved using chlorinating agents such as thionyl chloride or phosphorus oxychloride under controlled conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistency and efficiency in the manufacturing process.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-n-(3-methoxyphenyl)-2-pyrimidinamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure.
Substitution: Substitution reactions, particularly at the chlorine or amino groups, are common.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like sodium hydroxide or hydrochloric acid are employed for substitution reactions.
Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can have different biological and chemical properties.
Scientific Research Applications
Chemistry: In chemistry, 4-Chloro-n-(3-methoxyphenyl)-2-pyrimidinamine is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound is studied for its potential biological activity. It may be used as a probe to understand biological processes or as a precursor for bioactive molecules.
Medicine: In the medical field, derivatives of this compound are explored for their therapeutic potential. They may be used in the development of new drugs or as part of drug discovery programs.
Industry: In industry, this compound can be used in the production of various chemical products, including agrochemicals, pharmaceuticals, and materials science applications.
Mechanism of Action
The mechanism by which 4-Chloro-n-(3-methoxyphenyl)-2-pyrimidinamine exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can vary widely based on the context in which the compound is used.
Comparison with Similar Compounds
3-Chloro-n-(4-methoxyphenyl)propanamide
1-(3-chloro-4-methoxyphenyl)ethanone
Uniqueness: 4-Chloro-n-(3-methoxyphenyl)-2-pyrimidinamine is unique due to its pyrimidinamine core, which differentiates it from other compounds with similar functional groups. This structural difference can lead to distinct chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
